Aryl Hydrocarbon Receptor (AhR) Agonism: Mepanipyrim Exhibits Lower In Vitro Potency than Cyprodinil but Higher than Pyrimethanil
In a comparative in vitro study assessing the transactivation potential of pesticides on human receptors, mepanipyrim demonstrated AhR agonism with an EC50 of 0.77 µM. This potency is 1.8-fold lower (i.e., less potent) than cyprodinil (EC50 = 1.4 µM) but 6.0-fold higher (i.e., more potent) than pyrimethanil (EC50 = 4.6 µM) [1]. This quantitative rank order (cyprodinil > mepanipyrim > pyrimethanil) provides a data-driven basis for selecting compounds based on their relative potential for off-target interactions, a key consideration for studies involving endocrine disruption or environmental safety assessments.
| Evidence Dimension | AhR Agonist Activity (EC50) |
|---|---|
| Target Compound Data | 0.77 µM (mepanipyrim) |
| Comparator Or Baseline | cyprodinil: 1.4 µM; pyrimethanil: 4.6 µM; fludioxonil: 0.42 µM; chlorpyrifos-methyl: 5.1 µM |
| Quantified Difference | Mepanipyrim is 1.8-fold less potent than cyprodinil and 6.0-fold more potent than pyrimethanil. |
| Conditions | In vitro AhR transactivation assay using human cells; EC50 values represent concentration for half-maximal activation. |
Why This Matters
This data allows researchers to select an anilinopyrimidine with a quantified, intermediate off-target receptor profile, crucial for environmental toxicology studies.
- [1] Medjakovic, S., Zoechling, A., Gerster, P., Ivanova, M. M., Teng, Y., Klinge, C. M., … Jungbauer, A. (2014). Effect of nonpersistent pesticides on estrogen receptor, androgen receptor, and aryl hydrocarbon receptor. Environmental Toxicology, 29(10), 1201–1216. https://doi.org/10.1002/tox.21852 View Source
